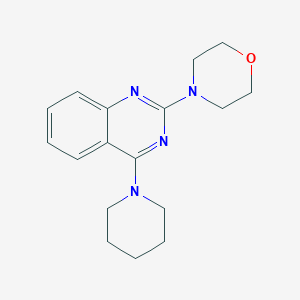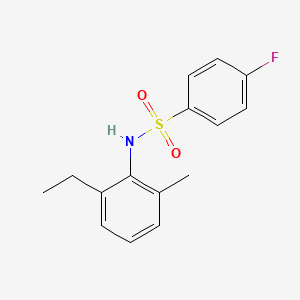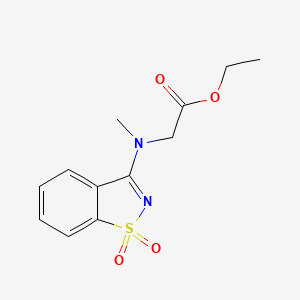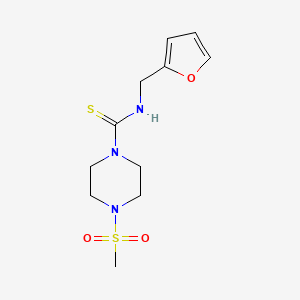
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as compound 8, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in disease progression. In cancer research, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In Alzheimer's and Parkinson's disease research, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
Compound 8 has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, it has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins involved in disease progression. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8. These include:
1. Further studies on its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to improve the yield and purity of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8.
3. Studies on its potential side effects and toxicity to ensure its safety for human use.
4. Clinical trials to evaluate its efficacy in the treatment of various diseases.
5. Development of analogs of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 with improved pharmacological properties.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is a promising chemical N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide with potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is necessary to fully understand its potential therapeutic applications and ensure its safety for human use.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 involves the reaction of 3-chloro-4-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and ammonium acetate to obtain N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in good yield.
科学的研究の応用
Compound 8 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-7-16(10-17(13)19)20-18(22)12-21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHCSJNOPQFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)


